

Commercial suppliers and purity of 3-Butylthiophene

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Compound of Interest

Compound Name: 3-Butylthiophene

Cat. No.: B039377

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An In-depth Technical Guide to **3-Butylthiophene**: Commercial Availability, Purity, and Experimental Applications

Introduction

3-Butylthiophene (CAS No: 34722-01-5) is a substituted thiophene, a class of heterocyclic compounds that are pivotal in medicinal chemistry and materials science.[1] With the molecular formula $C_8H_{12}S$ and a molecular weight of 140.25 g/mol, this colorless to light yellow liquid serves as a critical building block in the synthesis of advanced materials and pharmaceutical agents.[2][3][4] Its unique electronic structure, stemming from the aromatic thiophene ring, makes it a valuable intermediate for developing conducting polymers and organic semiconductors.[5][6] In drug discovery, the thiophene scaffold is explored for creating molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][5] This guide provides a technical overview of its commercial suppliers, purity standards, and detailed experimental protocols for its synthesis and analysis, aimed at researchers and professionals in drug development and materials science.

Commercial Suppliers and Purity of 3-Butylthiophene

The availability and purity of starting materials are critical for reproducible research and development. **3-Butylthiophene** is available from several chemical suppliers, typically with a

purity of 96% or higher. The most common analytical method for determining purity is gas chromatography (GC).

| Supplier | CAS Number | Purity | Notes |
|-----------------------------------|------------|-------------|--|
| Sigma-Aldrich (MilliporeSigma) | 34722-01-5 | 96% | Product of Rieke Metals, Inc.[3][7] |
| Santa Cruz Biotechnology | 34722-01-5 | - | Offered for research use.[8] |
| Benchchem | 34722-01-5 | High-Purity | Marketed for research in organic electronics and material science. [6] |
| ChemicalBook | 34722-01-5 | - | Provides physical and chemical properties alongside supplier information.[4] |

Note: Purity levels can vary by batch and grade. Researchers should always refer to the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

Detailed methodologies are essential for the successful application of **3-Butylthiophene** in a laboratory setting. The following sections provide protocols for its synthesis, purification, and analysis.

Synthesis of 3-Butylthiophene via Grignard Cross-Coupling

A common and effective method for synthesizing 3-alkylthiophenes is the Kumada cross-coupling reaction. This protocol describes the synthesis of **3-Butylthiophene** starting from 3-bromothiophene and a butyl Grignard reagent, catalyzed by a nickel complex.

Materials and Reagents:

- 3-Bromothiophene
- Magnesium turnings
- Iodine (crystal)
- n-Butyl bromide
- [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride ($\text{NiCl}_2(\text{dppp})$)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- 1 M Hydrochloric acid (HCl)

Procedure:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 equivalents).
 - Add a single crystal of iodine to activate the magnesium.
 - Add a solution of n-butyl bromide (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction may require gentle heating to initiate.
 - Once initiated, maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent (n-butylmagnesium bromide).
- Cross-Coupling Reaction:
 - In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-bromothiophene (1.0 equivalent) and $\text{NiCl}_2(\text{dppp})$ (0.01-0.05 equivalents) in anhydrous diethyl ether.

- Cool the solution to 0 °C in an ice bath.
- Slowly add the prepared n-butyilmagnesium bromide solution dropwise to the stirred solution of 3-bromothiophene and catalyst.[9]
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up and Isolation:
 - Upon completion, cool the reaction mixture in an ice bath and cautiously quench it by the slow addition of a saturated aqueous NH₄Cl solution.[9]
 - Extract the mixture with diethyl ether (3 x volume).
 - Combine the organic layers, wash with 1 M HCl, followed by water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of 3-Butylthiophene

The crude product obtained from synthesis typically requires purification to remove unreacted starting materials, catalysts, and byproducts. Fractional distillation is effective for this purpose. For achieving very high purity, cryogenic precipitation can be employed.[10][11]

Method 1: Fractional Distillation

- Assemble a fractional distillation apparatus.
- Place the crude **3-Butylthiophene** in the distillation flask with a few boiling chips.
- Heat the flask gently. The boiling point of **3-Butylthiophene** is approximately 181-183 °C at atmospheric pressure.[7]
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of the pure product.

Method 2: Cryogenic Precipitation This method is suitable for removing impurities from thiophenes that are liquid at room temperature.[\[10\]](#)[\[11\]](#)

- Dissolve the crude **3-Butylthiophene** in a suitable solvent (e.g., a hydrocarbon or an alcohol) at room temperature.
- Cool the solution to a temperature at least 20 °C below the melting point of pure **3-Butylthiophene**. A temperature of -15 °C or lower is often preferred.[\[11\]](#)
- As the solution cools, the **3-Butylthiophene** will precipitate or crystallize out as a solid, leaving impurities in the solution.
- Isolate the solid product by cold filtration.
- Wash the collected solid with a small amount of the cold solvent.
- Allow the purified product to warm to room temperature, where it will return to its liquid state.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture, making it ideal for assessing the purity of **3-Butylthiophene**.[\[12\]](#)

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column (e.g., Thermo Scientific™ TraceGOLD™ TG-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film).[\[13\]](#)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[\[13\]](#)
- Injector: Split/splitless injector, temperature set to 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 300-320 °C and hold for 5 minutes.[\[13\]](#)
- Mass Spectrometer:

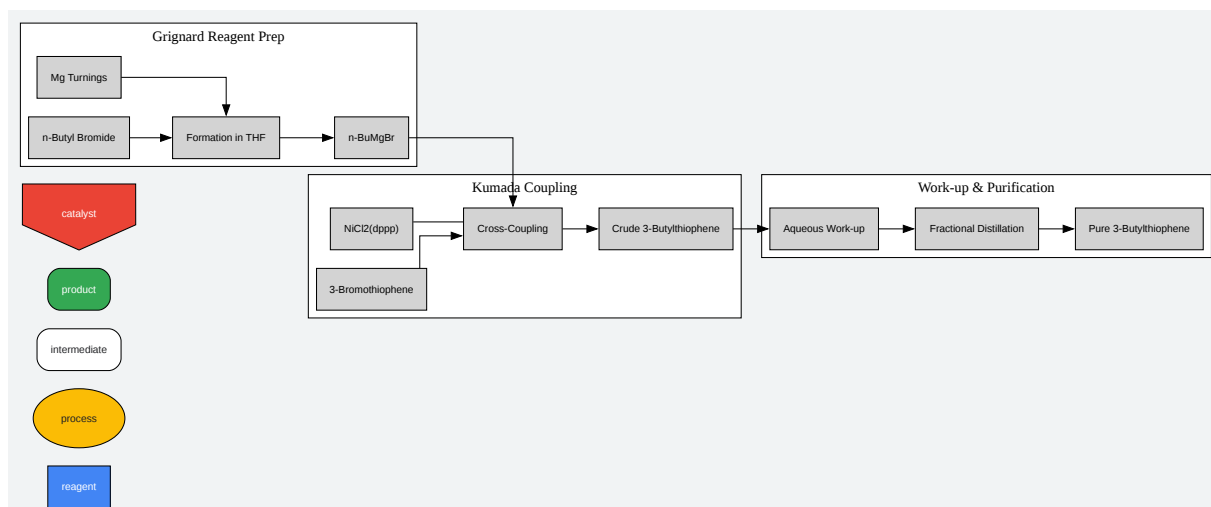
- Ionization Mode: Electron Ionization (EI).
- Ion Source Temperature: 200-230 °C.
- Mass Range: Scan from m/z 40 to 400.

Procedure:

- Sample Preparation: Prepare a dilute solution of the purified **3-Butylthiophene** sample (e.g., 100 µg/mL) in a high-purity solvent such as methanol or hexane.[\[13\]](#)
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Acquisition: Acquire the data using the conditions specified above.
- Data Analysis:
 - Identify the peak corresponding to **3-Butylthiophene** based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M^+) at m/z 140.[\[2\]](#)
 - Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST).[\[14\]](#)
 - Calculate the purity by determining the area percentage of the **3-Butylthiophene** peak relative to the total area of all peaks in the chromatogram.

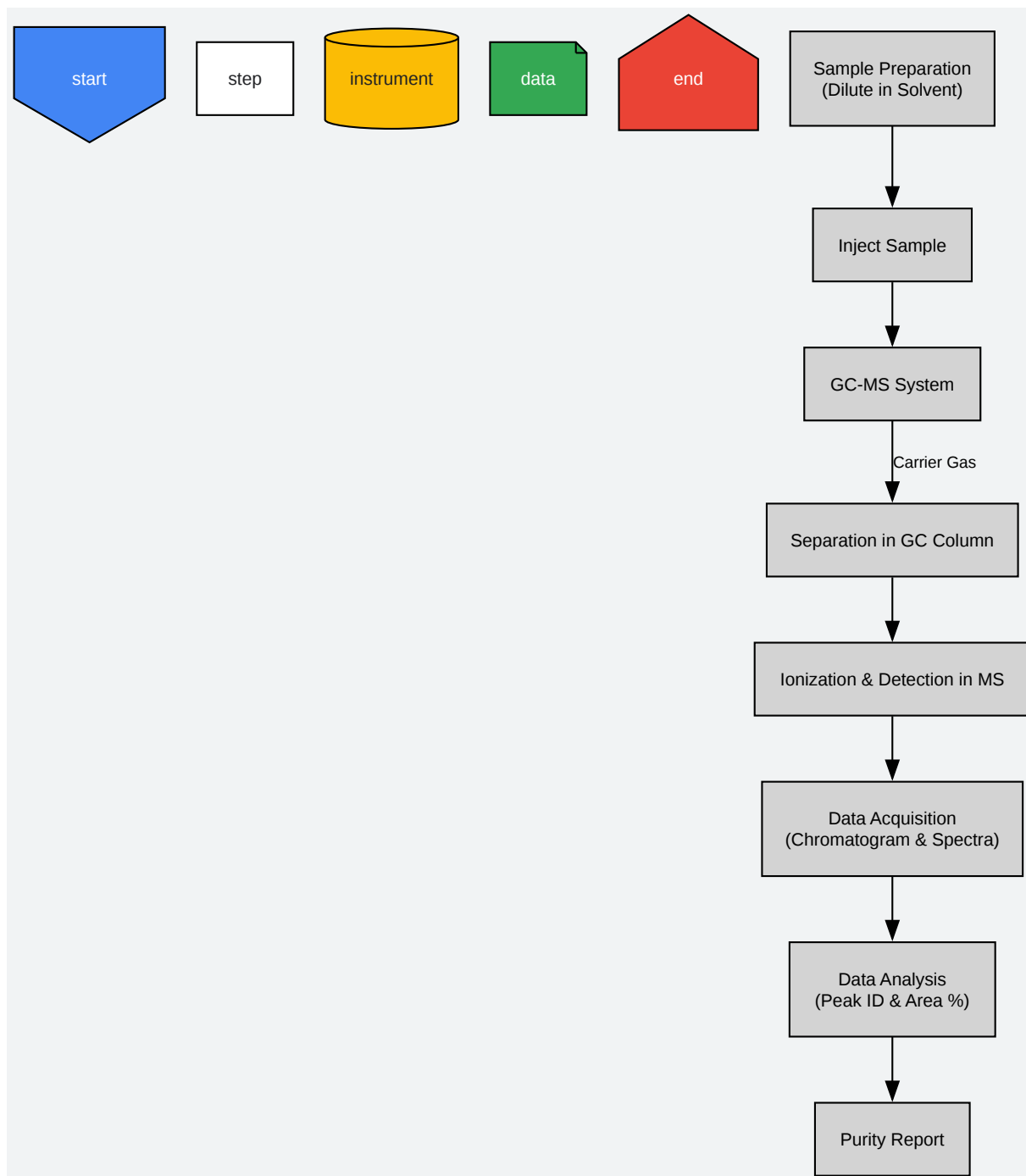
Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and conceptual relationships involving **3-Butylthiophene**.



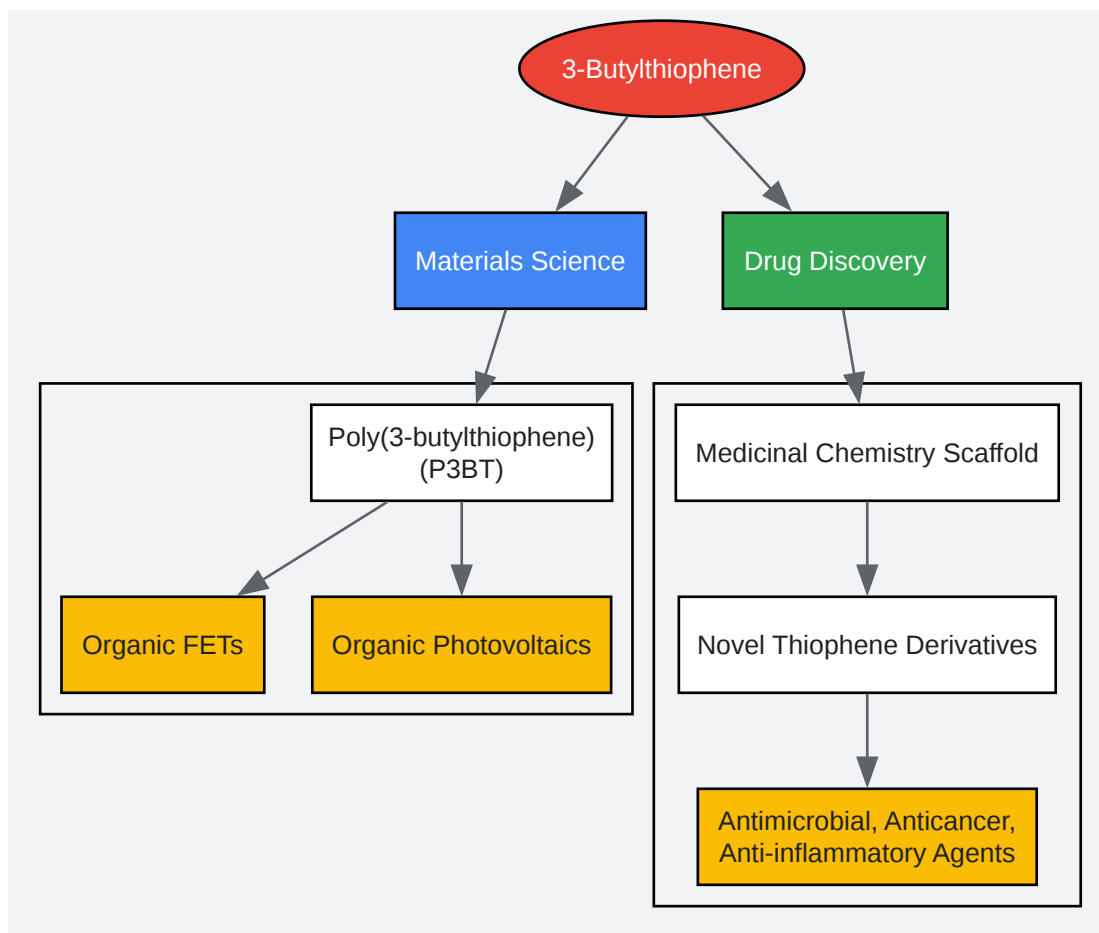
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Caption: Synthesis workflow for **3-Butylthiophene** via Kumada coupling.



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Caption: Experimental workflow for purity analysis by GC-MS.



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Caption: Relationship of **3-Butylthiophene** to its key application areas.

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